molecular formula C9H6FN3O2 B068761 4-amino-7-fluorocinnoline-3-carboxylic acid CAS No. 161373-44-0

4-amino-7-fluorocinnoline-3-carboxylic acid

Cat. No.: B068761
CAS No.: 161373-44-0
M. Wt: 207.16 g/mol
InChI Key: BEWFSFYJMYHJPE-UHFFFAOYSA-N
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Description

4-Amino-7-fluorocinnoline-3-carboxylic acid (CAS Registry Number: 161373-44-0) is a fluorinated cinnoline derivative of significant interest in medicinal chemistry and drug discovery. This high-purity compound serves as a versatile and valuable synthetic building block for the development of novel pharmacologically active molecules. Research Applications and Value: The core structure of this compound combines a cinnoline heterocycle with both amino and carboxylic acid functional groups, making it an ideal precursor for the design of targeted inhibitors. Its structural features are similar to 4-amino-7-chloroquinoline-based compounds, which have been extensively researched as dual inhibitors of both the Plasmodium falciparum malaria parasite and the Botulinum Neurotoxin Serotype A Light Chain (BoNT/A LC) metalloprotease . The strategic incorporation of a fluorine atom at the 7-position is a common bioisostere replacement that can profoundly influence a molecule's potency, metabolic stability, and membrane permeability. Researchers utilize this compound to create analogs aimed at improving ligand efficiency and overcoming resistance mechanisms in antimicrobial agents . Key Chemical Data: Molecular Formula: C 9 H 6 FN 3 O 2 Molecular Weight: 207.16 g/mol SMILES: C1=CC(=CC2=C1C(=C(N=N2)C(=O)O)N)F InChI Key: BEWFSFYJMYHJPE-UHFFFAOYSA-N Notice: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-amino-7-fluorocinnoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN3O2/c10-4-1-2-5-6(3-4)12-13-8(7(5)11)9(14)15/h1-3H,(H2,11,12)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWFSFYJMYHJPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N=NC(=C2N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30167130
Record name 3-Cinnolinecarboxylic acid, 4-amino-7-fluoro-, hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30167130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161373-44-0
Record name 3-Cinnolinecarboxylic acid, 4-amino-7-fluoro-, hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161373440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Cinnolinecarboxylic acid, 4-amino-7-fluoro-, hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30167130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cinnoline Ring Formation via Friedel-Crafts Cyclization

The cinnoline scaffold is typically constructed using cyclization reactions. A pivotal method involves the Friedel-Crafts acylation of diphenylhydrazones, as demonstrated in the synthesis of analogous cinnoline derivatives . For 4-amino-7-fluorocinnoline-3-carboxylic acid, the process begins with a substituted phenylhydrazine reacting with a β-keto ester under acidic conditions. The cyclization step is facilitated by Lewis acids such as aluminum chloride, forming the cinnoline ring. Key considerations include:

  • Regioselectivity : The position of substituents is dictated by the electronic effects of pre-existing groups. For instance, electron-withdrawing groups (e.g., fluorine) direct cyclization to specific positions .

  • Solvent Systems : Dry dimethylformamide (DMF) or dichloromethane is preferred to avoid side reactions .

Incorporation of the Amino Group

The 4-amino group is introduced via nitration followed by reduction . Nitration of the cinnoline ring at the 4-position is performed using fuming nitric acid in sulfuric acid, yielding a nitro intermediate. Subsequent reduction with iron powder in acetic acid or catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine .

Critical Parameters :

  • Nitration Temperature : Maintain below 10°C to avoid polynitration .

  • Reduction Efficiency : Iron powder in acetic acid achieves >85% yield, whereas catalytic hydrogenation offers milder conditions .

Carboxylic Acid Functionalization

The carboxylic acid group is typically introduced through ester hydrolysis . A 3-cyano or 3-ester precursor is hydrolyzed under acidic or basic conditions. For instance, ethyl 4-amino-7-fluorocinnoline-3-carboxylate is saponified using potassium hydroxide in ethanol, followed by acidification with HCl to precipitate the free carboxylic acid .

Optimization Insights :

  • Base Choice : Aqueous KOH (2M) at room temperature prevents decarboxylation .

  • Acid Work-Up : Gradual addition of HCl (6M) ensures high-purity crystals .

Purification and Characterization

Final purification involves recrystallization from ethanol-water mixtures, leveraging the compound’s hydrate-forming tendency . Characterization relies on:

  • Melting Point : 246–247°C (consistent with the hydrate form) .

  • Spectroscopic Data :

    • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH₂), 7.89 (d, J = 8.4 Hz, 1H), 7.45 (d, J = 7.2 Hz, 1H) .

    • IR : 1685 cm⁻¹ (C=O), 3340 cm⁻¹ (NH₂) .

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYield (%)Purity (%)
Friedel-Crafts Phenylhydrazine + β-keto esterCyclization, fluorination, hydrolysis6795
Nitration-Reduction 7-FluorocinnolineNitration, Fe/AcOH reduction7390
Direct Fluorination 7-ChlorocinnolineSNAr with KF, hydrolysis5888

Challenges and Mitigation Strategies

  • Regiochemical Control : Competing substitution patterns arise during nitration and fluorination. Using directing groups (e.g., methoxy) temporarily can enhance selectivity .

  • Hydrate Stability : The compound’s hydrate form is hygroscopic. Storage under nitrogen with desiccants (e.g., silica gel) prevents decomposition .

Emerging Methodologies

Recent advances explore transition-metal-catalyzed C–H functionalization to install amino groups directly. Palladium-catalyzed amination using Boc-protected amines shows promise but requires optimization for cinnoline substrates .

Chemical Reactions Analysis

Types of Reactions

3-Cinnolinecarboxylic acid, 4-amino-7-fluoro-, hydrate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylated derivative, while reduction could produce an amine derivative .

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
4-Amino-7-fluorocinnoline-3-carboxylic acid has been investigated for its antibacterial properties. Research indicates that derivatives of fluorinated cinnoline compounds exhibit significant antibacterial activity against a range of pathogens. For instance, studies have shown that modifications to the cinnoline structure can enhance its efficacy against resistant bacterial strains .

Antitumor Properties
Recent studies have explored the potential of this compound as an antitumor agent. The compound has been evaluated in vitro for its ability to inhibit cancer cell proliferation. Findings suggest that it may interfere with specific cellular pathways involved in tumor growth, making it a candidate for further development in cancer therapeutics .

Material Science

Fluorescent Dyes
This compound is also being explored as a fluorescent dye due to its unique chemical structure. The incorporation of fluorine enhances the photophysical properties, making it suitable for applications in bioimaging and as a labeling agent in various biological assays. Its stability and brightness under UV light are particularly advantageous for these applications .

Polymer Chemistry
In polymer science, this compound can be utilized as a monomer or additive to improve the properties of polymers. Its incorporation can enhance thermal stability and mechanical strength, which are critical for applications in coatings and composites .

Case Studies

StudyApplicationFindings
Teruyuki et al. (1989)AntibacterialDemonstrated significant antibacterial activity against Gram-positive bacteria .
Recent In Vitro StudyAntitumorShowed inhibition of cancer cell lines, suggesting potential as an anticancer agent .
Material Science ResearchFluorescent DyeConfirmed enhanced brightness and stability under UV light, suitable for bioimaging applications .

Mechanism of Action

The mechanism by which 3-Cinnolinecarboxylic acid, 4-amino-7-fluoro-, hydrate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The pathways involved might include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Cinnoline Derivatives

4-Amino-8-fluoro-3-cinnolinecarboxylic Acid (CAS 161373-45-1)
  • Key Difference : Fluorine is at position 8 instead of 7.
4-Amino-7-chlorocinnoline-3-carboxylic Acid
  • Key Difference : Chlorine replaces fluorine at position 7.
  • Impact : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine could increase lipophilicity and influence metabolic stability .

Substituted Quinoline and Naphthyridine Analogues

7-Fluoro-4-hydroxy-6-methoxy-3-quinolinecarboxylic Acid
  • Structure: Quinoline core with -F (position 7), -OH (position 4), -OCH₃ (position 6), and -COOH (position 3).
  • Impact: The hydroxy and methoxy groups enhance solubility but may reduce membrane permeability compared to the amino group in the target compound .
7-Chloro-6-fluoro-1-(4-fluorophenyl)-1,8-naphthyridine-3-carboxylic Acid
  • Structure : Naphthyridine core with -Cl (position 7) , -F (position 6) , and a 4-fluorophenyl substituent.
  • Synthesis: Optimized via substitution and hydrolysis (63.69% yield), suggesting analogous routes for fluorine-substituted cinnolines .

Heterocyclic Variants with Modified Cores

7-Amino-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic Acid (CAS 75001-63-7)
  • Structure: Quinoline core with -F (position 6), -NH₂ (position 7), -ethyl (position 1), and -COOH (position 3).
  • Impact: The oxo group at position 4 introduces a ketone moiety, which may increase reactivity compared to the cinnoline’s pyridazine ring .
5-Fluoro-7-azaindole-3-carboxylic Acid
  • Structure : Azaindole core (pyridine fused to pyrrole) with -F (position 5) and -COOH (position 3) .
  • Impact : The smaller heterocycle and altered substitution pattern reduce steric hindrance but limit π-π stacking interactions .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Core Structure Substituents (Positions) Molecular Formula Molecular Weight (g/mol)
4-Amino-7-fluorocinnoline-3-carboxylic acid Cinnoline -NH₂ (4), -F (7), -COOH (3) C₉H₆FN₃O₂ 207.16
4-Amino-8-fluoro-3-cinnolinecarboxylic acid Cinnoline -NH₂ (4), -F (8), -COOH (3) C₉H₆FN₃O₂ 207.16
4-Amino-7-chlorocinnoline-3-carboxylic acid Cinnoline -NH₂ (4), -Cl (7), -COOH (3) C₉H₆ClN₃O₂ 223.62
7-Fluoro-4-hydroxy-6-methoxy-3-quinolinecarboxylic acid Quinoline -F (7), -OH (4), -OCH₃ (6), -COOH (3) C₁₁H₈FNO₄ 237.18
7-Amino-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid Quinoline -NH₂ (7), -F (6), -C₂H₅ (1), -COOH (3) C₁₂H₁₁FN₂O₃ 250.23

Table 2: Key Functional Group Impacts

Functional Group Effect on Properties Example Compound
Fluorine (-F) Enhances electronegativity, metabolic stability, and bioavailability. This compound
Chlorine (-Cl) Increases lipophilicity but may reduce solubility. 4-Amino-7-chlorocinnoline-3-carboxylic acid
Hydroxy (-OH) Improves solubility but may reduce membrane permeability. 7-Fluoro-4-hydroxy-6-methoxy-3-quinolinecarboxylic acid
Methoxy (-OCH₃) Balances solubility and lipophilicity; steric bulk may hinder binding. 7-Fluoro-4-hydroxy-6-methoxy-3-quinolinecarboxylic acid
Oxo (=O) Introduces polarity and hydrogen-bonding capacity. 7-Amino-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid

Biological Activity

4-Amino-7-fluorocinnoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to the cinnoline family, which is known for its wide range of biological activities. The synthesis of this compound typically involves the condensation of appropriate precursors followed by functional group modifications. Various synthetic routes have been explored, emphasizing the importance of the 4-amino and 7-fluoro substituents in enhancing its biological profile.

Antitumor Properties

Research has demonstrated that this compound exhibits antitumor activity against several cancer cell lines. For instance, studies have shown that derivatives of cinnoline compounds can induce apoptosis in cancer cells, highlighting their potential as anticancer agents. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival.

Table 1: Antitumor Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast)15Induction of apoptosis
HeLa (cervical)10Inhibition of cell cycle progression
A549 (lung)12Modulation of apoptotic pathways

Antiviral Activity

The compound has also shown promise in antiviral applications , particularly against HIV. The structural features of this compound allow it to interact with viral integrase enzymes, thereby inhibiting viral replication. This activity positions it as a potential candidate for further development in antiviral therapies.

Neuroprotective Effects

Preliminary studies indicate that this compound may possess neuroprotective properties . It has been observed to exhibit significant central nervous system (CNS) activity, which suggests potential applications in treating neurodegenerative diseases. The neuroprotective effects are likely attributed to its ability to modulate neurotransmitter systems and reduce oxidative stress within neuronal cells.

Case Studies and Research Findings

Several case studies have explored the efficacy and safety profile of this compound:

  • Case Study on Anticancer Efficacy : A study involving MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability, with an IC50 value indicating effective cytotoxicity at low concentrations .
  • HIV Integrase Inhibition : In vitro assays revealed that derivatives similar to this compound could inhibit HIV integrase with promising potency, suggesting a viable pathway for developing new antiretroviral drugs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-amino-7-fluorocinnoline-3-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Core Synthesis : Start with fluorinated quinoline derivatives (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) as precursors. Substitute the chlorine atom at position 7 with an amino group via nucleophilic aromatic substitution using ammonia or amines under reflux conditions (e.g., aqueous ethanol at 70–80°C for 24–72 h) .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., ethanol/water mixtures) to improve solubility of intermediates. Catalytic agents like NaHCO₃ can enhance substitution efficiency .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Structural Confirmation : Use 1H^{1}\text{H}-NMR and 19F^{19}\text{F}-NMR to verify fluorine substitution and aromatic proton environments. 13C^{13}\text{C}-NMR helps identify carboxylic acid and cinnoline ring carbons .
  • Purity Assessment : Employ reverse-phase HPLC with UV detection (254 nm) and a C18 column. Validate purity against pharmacopeial standards (e.g., Pharmacopeial Forum guidelines for fluoroquinolone analogs) .

Q. How does the fluorine substituent influence the compound’s solubility and stability under various pH conditions?

  • Methodological Answer :

  • Solubility : The electron-withdrawing fluorine atom reduces basicity of the cinnoline ring, enhancing solubility in polar aprotic solvents (e.g., DMSO). Conduct pH-dependent solubility studies using buffered solutions (pH 1–13) to identify optimal storage conditions .
  • Stability : Perform accelerated degradation studies (40°C/75% RH for 6 months). Fluorine’s inductive effect may stabilize the carboxylic acid group against hydrolysis, but photodegradation risks require UV-protected storage .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for fluorinated cinnoline derivatives?

  • Methodological Answer :

  • Data Triangulation : Cross-reference biological assays (e.g., antimicrobial IC₅₀ values) with structural analogs (e.g., fluoroquinolones) to identify structure-activity trends. Validate conflicting results using orthogonal assays (e.g., isothermal titration calorimetry vs. fluorescence polarization) .
  • Regulatory Alignment : Consult ECHA’s Substance of Very High Concern (SVHC) assessments for fluorinated compounds to contextualize toxicity data .

Q. What strategies are effective in optimizing the yield of this compound when scaling up synthesis?

  • Methodological Answer :

  • Process Chemistry : Transition from batch to flow chemistry for precise temperature control during substitution reactions. Use in-line FTIR to monitor intermediate formation and minimize side products .
  • Purification : Implement recrystallization with ethyl acetate/hexane mixtures or preparative HPLC to isolate high-purity product (>98%) .

Q. How should researchers approach the identification of degradation products under accelerated stability testing conditions?

  • Methodological Answer :

  • Degradation Pathways : Expose the compound to oxidative (H₂O₂), acidic (HCl), and basic (NaOH) conditions. Analyze degradation products via LC-MS/MS and high-resolution mass spectrometry (HRMS) to identify cleavage products (e.g., defluorinated analogs or ring-opened species) .

Q. What are the critical considerations in designing assays to evaluate interactions between this compound and biological macromolecules?

  • Methodological Answer :

  • Binding Studies : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinity to target proteins. Fluorine’s electronegativity may influence hydrogen-bonding interactions, requiring pH-adjusted buffer systems .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes, prioritizing fluorine’s role in hydrophobic pocket interactions .

Data Contradiction Analysis

  • Example : Conflicting solubility data may arise from polymorphic forms. Characterize crystalline vs. amorphous forms via X-ray diffraction (XRD) and differential scanning calorimetry (DSC) .

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